molecular formula C23H18Cl2F4N2O5S B610696 Sarolaner CAS No. 1398609-39-6

Sarolaner

Cat. No. B610696
M. Wt: 581.3596
InChI Key: FLEFKKUZMDEUIP-QFIPXVFZSA-N
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Patent
US09200003B2

Procedure details

Alternatively, the besylate salt of the chiral 5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]can be coupled with methanesulfonylacetic acid using n-propylphosphonic anhydride via a simplified one-pot process instead of the CDI two-pot method. Triethylamine (0.825 g, 1.3 eq.) was added drop-wise over 1 minute at about 18-22° C. to methanesulfonylacetic acid (0.615 g, 1.3 eq.) and chiral-5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran] (Preparation 8, 2.1 g, 3.39 mmol) in 9.3 mL ethyl acetate (EtOAc). The addition funnel was rinsed with 0.5 mL EtOAc and the resulting mixture stirred for a minimum of 2 hours and cooled to <10° C. To this mixture, 50% n-propylphosphonic anhydride in EtOAc (4.313 g, 2.0 eq) was added drop-wise over 15 minutes at <10° C. The addition funnel was then rinsed with 1.5 mL EtOAc. The reaction mixture was warmed to 35° C. and stirred overnight. (HPLC >97% with <1% starting material). To the reaction was added 1.0 g Celite filter aid and filtered through a 1 g celite plug in a 15 mL coarse frit glass funnel and rinsed with 4 mL EtOAc (2×). In process chiral HPLC was 98.8% S-enantiomer and 1.2% R-enantiomer; HPLC >97%. Filtrate was washed with 4 mL water (3×), 4 mL 10% NH4Cl, 4 mL water and the organic layer concentrated to the amorphous S form of 1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone (foam, 70-80% yield). 1H NMR, 600 MHz (d6-CDCl3) δ ppm: 7.65 (m, 5H), 5.19 (br s, 2H), 4.70 (m, 2H), 4.48 (d, 1H), 4.38 (d, 1H), 4.12 (d, 1H), 3.90 (d, 2H), 3.72 (d, 1H), 3.23 (s, 3H); m/z (CI) 581 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]can
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
n-propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.825 g
Type
reactant
Reaction Step Seven
Quantity
0.615 g
Type
reactant
Reaction Step Seven
Name
5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]
Quantity
2.1 g
Type
reactant
Reaction Step Eight
[Compound]
Name
n-propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
4.313 g
Type
solvent
Reaction Step Nine
Name
1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone
Yield
70%

Identifiers

REACTION_CXSMILES
S(C1C=CC=CC=1)([O-])(=O)=O.[CH3:11][S:12]([CH2:15][C:16]([OH:18])=O)(=[O:14])=[O:13].C1N=CN(C(N2C=NC=C2)=O)C=1.C(N(CC)CC)C.[Cl:38][C:39]1[CH:40]=[C:41]([C:47]2([C:64]([F:67])([F:66])[F:65])[O:51][N:50]=[C:49]([C:52]3[CH:53]=[C:54]4[C:58](=[CH:59][CH:60]=3)[C:57]3([CH2:63][NH:62][CH2:61]3)[O:56][CH2:55]4)[CH2:48]2)[CH:42]=[C:43]([Cl:46])[C:44]=1[F:45]>C(OCC)(=O)C>[Cl:46][C:43]1[CH:42]=[C:41]([C:47]2([C:64]([F:65])([F:67])[F:66])[O:51][N:50]=[C:49]([C:52]3[CH:53]=[C:54]4[C:58](=[CH:59][CH:60]=3)[C:57]3([CH2:61][N:62]([C:16](=[O:18])[CH2:15][S:12]([CH3:11])(=[O:14])=[O:13])[CH2:63]3)[O:56][CH2:55]4)[CH2:48]2)[CH:40]=[C:39]([Cl:38])[C:44]=1[F:45]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
9.3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]can
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)CC(=O)O
Step Five
Name
n-propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Seven
Name
Quantity
0.825 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.615 g
Type
reactant
Smiles
CS(=O)(=O)CC(=O)O
Step Eight
Name
5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]
Quantity
2.1 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1F)Cl)C1(CC(=NO1)C=1C=C2COC3(C2=CC1)CNC3)C(F)(F)F
Step Nine
Name
n-propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.313 g
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for a minimum of 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The addition funnel was rinsed with 0.5 mL EtOAc
TEMPERATURE
Type
TEMPERATURE
Details
cooled to <10° C
WASH
Type
WASH
Details
The addition funnel was then rinsed with 1.5 mL EtOAc
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the reaction was added 1.0 g Celite
FILTRATION
Type
FILTRATION
Details
filter aid
FILTRATION
Type
FILTRATION
Details
filtered through a 1 g celite plug in a 15 mL coarse frit glass funnel
WASH
Type
WASH
Details
rinsed with 4 mL EtOAc (2×)
WASH
Type
WASH
Details
Filtrate was washed with 4 mL water (3×), 4 mL 10% NH4Cl, 4 mL water

Outcomes

Product
Details
Reaction Time
2 h
Name
1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone
Type
product
Smiles
ClC=1C=C(C=C(C1F)Cl)C1(CC(=NO1)C=1C=C2COC3(C2=CC1)CN(C3)C(CS(=O)(=O)C)=O)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.